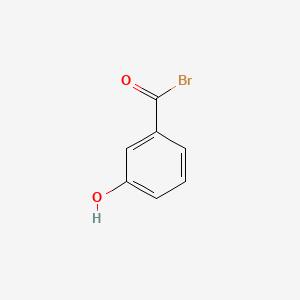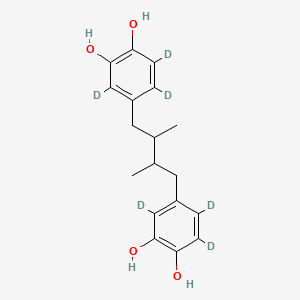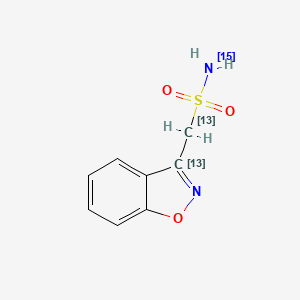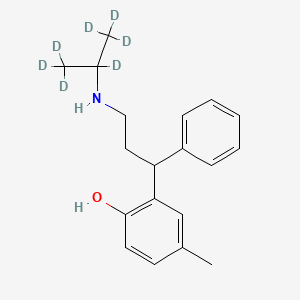
Sumatriptan-d6 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sumatriptan-d6 N-Oxide is a labelled degradation product of the antimigraine drug Sumatriptan . It is also known by other synonyms such as 3-[2-[(Dimethyl-d6)oxidoamino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide .
Molecular Structure Analysis
The molecular formula of Sumatriptan-d6 N-Oxide is C14H15D6N3O3S . The exact mass is 317.44 . The structure includes a sumatriptan core with an oxide group attached to the dimethyl-d6 group .
Aplicaciones Científicas De Investigación
Drug Delivery Systems
Sumatriptan-d6 N-Oxide has been used in the development of drug delivery systems. Specifically, it has been loaded onto magnesium oxide (MgO) nanoparticles synthesized from mahua flower extracts . The drug loading efficiency was found to be around 47% . These nanoparticles can potentially serve as a significant component in drug delivery systems, specifically as drug carriers .
Targeting Magnesium Deficiency
The MgO nanoparticles loaded with Sumatriptan-d6 N-Oxide have been used to target magnesium deficiency . The nanoparticles are pH-responsive, meaning they can degrade at physiological pH levels, potentially enhancing cellular absorption .
Controlled Drug Release
The release of Sumatriptan-d6 N-Oxide from the MgO nanoparticles adheres to the Higuchi model, suggesting that the drug release is based on diffusion . This property is advantageous for the controlled release of an anti-migraine drug .
Anti-Migraine Treatment
Sumatriptan-d6 N-Oxide is an anti-migraine drug . It has been found that the release of the drug from the MgO nanoparticles increases as pH decreases, which is attributed to the dissolution of the nanoparticles .
Modification of Physicochemical Properties
The inclusion of Sumatriptan-d6 N-Oxide into β-cyclodextrin and 2-hydroxylpropylo-β-cyclodextrin by kneading has been found to significantly modify its dissolution profiles . This modification increases the concentration of Sumatriptan-d6 N-Oxide in complexed form in an acceptor solution compared to its free form .
Enhanced Permeability
Following complexation, Sumatriptan-d6 N-Oxide manifests an enhanced ability to permeate through artificial biological membranes in a gastro-intestinal model for both cyclodextrins at all pH values . As a consequence of the greater permeability of Sumatriptan-d6 N-Oxide and its increased dissolution from the complexes, an improved pharmacological response was observed when cyclodextrin complexes were applied .
Mecanismo De Acción
Target of Action
Sumatriptan-d6 N-Oxide, like its parent compound Sumatriptan, primarily targets the serotonin (5-HT) receptors , specifically the 5-HT1B and 5-HT1D subtypes . These receptors are found on intracranial blood vessels and sensory nerves of the trigeminal system . The activation of these receptors plays a crucial role in the treatment of migraines and cluster headaches .
Mode of Action
As a selective agonist for 5-HT1B and 5-HT1D receptors, Sumatriptan-d6 N-Oxide binds to these receptors, leading to vasoconstriction of extracerebral blood vessels and reduction of neurogenic inflammation associated with antidromic neuronal transmission . This interaction results in the relief of migraine symptoms .
Biochemical Pathways
The activation of 5-HT1B and 5-HT1D receptors by Sumatriptan-d6 N-Oxide affects the serotonin pathway , leading to vasoconstriction and reduced inflammation . Additionally, it has been suggested that Sumatriptan can protect against myocardial ischaemia–reperfusion injury by modulating the inflammatory responses and endothelial NOS activity .
Pharmacokinetics
The pharmacokinetic properties of Sumatriptan-d6 N-Oxide are expected to be similar to those of Sumatriptan. Sumatriptan is known for its rapid absorption with a median tmax of 20 minutes . Its bioavailability is relatively low, ranging from 14% to 74% . The elimination half-life of Sumatriptan ranges from 2 hours to 25 hours .
Result of Action
The result of Sumatriptan-d6 N-Oxide’s action is the relief of migraine and cluster headache symptoms. This is achieved through the vasoconstriction of extracerebral blood vessels and the reduction of neurogenic inflammation . Moreover, it has been suggested that Sumatriptan can protect against myocardial ischaemia–reperfusion injury .
Action Environment
The action of Sumatriptan-d6 N-Oxide can be influenced by various environmental factors. For instance, the pH level can affect the release of Sumatriptan from MgO nanoparticles, with the release increasing as pH decreases . This suggests that the drug’s action, efficacy, and stability can be influenced by the pH of its environment .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Sumatriptan-d6 N-Oxide can be achieved through the oxidation of Sumatriptan-d6 using an oxidizing agent.", "Starting Materials": [ "Sumatriptan-d6", "Oxidizing agent" ], "Reaction": [ "Dissolve Sumatriptan-d6 in a suitable solvent", "Add the oxidizing agent to the solution", "Stir the mixture at a suitable temperature for a suitable period of time", "Isolate the product by filtration or other suitable method", "Purify the product by recrystallization or other suitable method" ] } | |
Número CAS |
1346599-50-5 |
Nombre del producto |
Sumatriptan-d6 N-Oxide |
Fórmula molecular |
C14H21N3O3S |
Peso molecular |
317.437 |
Nombre IUPAC |
2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3 |
Clave InChI |
GRHYJEBKFWDYFD-XERRXZQWSA-N |
SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-] |
Sinónimos |
3-[2-[(Dimethyl-d6)oxidoamino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide; GR 112504-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)




![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)
![3-[1-Hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrol-3-yl]pyridine](/img/structure/B585234.png)


